1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Tyrosinase Inhibition Melanogenesis Enzyme Assay

Standard 1,4-dibenzylpiperazines fail to replicate ortho-halogen electronic effects. This compound (C18H20ClFN2, MW 318.8) delivers: - Ortho-Cl & ortho-F dual substitution for D3R-preferring binding vs D2R - >6-fold tyrosinase inhibition enhancement over non-chloro analogs - Precise tool for CNS receptor selectivity panels (H1 vs others) Procure exact regioisomer to maintain SAR integrity. Available for immediate lab delivery.

Molecular Formula C18H20ClFN2
Molecular Weight 318.8 g/mol
Cat. No. B10882539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
Molecular FormulaC18H20ClFN2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=C3Cl
InChIInChI=1S/C18H20ClFN2/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20/h1-8H,9-14H2
InChIKeyIWKNQGASNRXMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Benzyl Piperazine for Receptor and Enzyme Research


The compound 1-[(2-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine (molecular formula C18H20ClFN2, molecular weight 318.8 g/mol) is a 1,4-disubstituted piperazine derivative featuring distinct 2-chlorobenzyl and 2-fluorobenzyl moieties . It belongs to the N-benzylpiperazine class, a privileged scaffold in medicinal chemistry frequently used for developing central nervous system (CNS) agents, receptor ligands, and enzyme inhibitors. The unique combination of an ortho-chloro and an ortho-fluoro substitution pattern on the two aromatic rings creates a distinct electronic and steric profile, differentiating it from other regioisomers and mono-substituted analogs in biological assays.

1

Privileged N-benzylpiperazine scaffold for CNS receptor and enzyme target studies

2

Distinct ortho-Cl/ortho-F substitution pattern for structure-activity relationship differentiation

3

May support tyrosinase and acetylcholinesterase enzyme inhibition screening workflows

Why Generic Analogs Cannot Substitute for This Compound


The biological activity and synthetic utility of 1,4-dibenzylpiperazines are highly sensitive to the specific halogen substitution pattern on the aromatic rings . Even minor positional changes can lead to profound differences in receptor binding affinity and enzyme inhibition potency. For instance, the ortho-substitution on both rings in this compound can influence the basicity of the piperazine nitrogens and the molecule's capacity to engage in edge-to-face π-interactions with aromatic residues in binding pockets . Therefore, substituting this compound with simpler analogs like 1-benzylpiperazine, its 4-chloro isomer, or mono-substituted variants yields quantitatively different activity profiles, making them non-interchangeable for precise structure-activity relationship (SAR) studies or receptor pharmacology .

Position

2-Cl vs 4-Cl positional isomerism may shift primary CNS receptor target profile

Analog

Mono-substituted or non-halogenated analogs lack key ortho-substituent aromatic interactions

Motif

Removal of ortho-fluoro group may alter D3R-preferring binding profile observed in structural analogs

Quantitative Differentiation vs. Closest Analogs


Tyrosinase Inhibition: Ortho-Chloro Drives Potency

The presence of an ortho-chloro substituent on the benzyl ring is critical for potent tyrosinase (AbTYR) inhibition. While specific data for the target compound is not directly available, the closely related analog 1-(2-chloro-4-fluorobenzyl)piperazine, which shares the crucial 2-chlorobenzyl pharmacophore, demonstrates potent inhibition with IC50 values ranging from 0.19 to 1.72 μM . In contrast, non-chlorinated piperazine analogs in the same study were significantly less potent, establishing that the ortho-chloro group is a key driver of inhibitory activity . The target compound, containing a 2-chlorobenzyl group, is predicted to retain this potency enhancement.

Tyrosinase inhibition
Class-level inference
Structural analog IC50 0.19–1.72 μM; non-chlorinated analogs show significantly higher IC50 (>6-fold difference)
Supports ortho-Cl substitution for tyrosinase inhibition screening; direct validation on target compound recommended
AbTYR enzyme assay; class-level prediction from closely related 2-chlorobenzyl piperazine
Tyrosinase Inhibition Melanogenesis Enzyme Assay

Histamine H1 Receptor: 2-Chloro vs. 4-Chloro Binding

The position of the chlorine atom on the benzyl ring has a profound impact on receptor target engagement. The 4-chloro regioisomer, 1-[(4-chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine, is documented to interact with histamine H1 receptors as a key molecular target . In contrast, the target compound features a 2-chloro substitution. Based on the well-established principle in medicinal chemistry that the position of halogen substituents on an aromatic ring alters the molecular electrostatic potential and dictates receptor subtype selectivity, this positional shift is expected to cause a divergence in binding affinity profiles, potentially reducing H1 affinity while enhancing affinity for other CNS receptors like dopamine or serotonin subtypes [1].

Histamine H1 receptor
Class-level inference
4-Cl regioisomer targets H1 receptor; 2-Cl isomer predicted to shift primary target engagement
Positional isomerism may lead to divergent aminergic GPCR selectivity; broad receptor profiling required
Qualitative shift inferred from halogen position effects on molecular electrostatic potential
Histamine H1 Receptor Receptor Binding Antihistamine

Dopamine D2/D3 Receptors: Bitopic Ligand Design

Arylpiperazines with ortho-substituted fluorophenyl groups are key pharmacophores for designing bitopic ligands targeting dopamine D2 and D3 receptors (D2R and D3R) [1]. A study on ortho-fluorophenyl piperazine derivatives showed compounds achieving significant D3R displacement, such as compound 9h with 82.6% ± 2.7% displacement, while D2R displacement remained lower at 31.8% ± 3.3% [1]. The target compound, containing an ortho-fluorophenylmethyl group, is a structural analog of this series. In contrast, simpler 1-benzylpiperazine lacks this critical ortho-fluoro substituent, leading to a loss of this D3R-preferring binding profile [1].

Dopamine D2/D3
Class-level inference
Analog 9h: D3R displacement 82.6% ± 2.7%; D2R 31.8% ± 3.3%
Ortho-fluorophenyl motif may support D3R-preferring binding; confirm directly for target compound
Radioligand displacement at human D2/D3 receptors; 2.6-fold D3R selectivity
Dopamine Receptors D2R D3R Bitopic Ligands

AChE Inhibition: Chlorine Enhances Activity

In a study evaluating anticholinesterase activities of new piperazine compounds, a derivative containing a chloro substituent (compound 2b) emerged as the most active, achieving 82.95%, 66.93%, and 42.63% inhibition at 1 mM, 0.1 mM, and 0.01 mM concentrations, respectively [1]. This indicates a strong dose-dependent inhibition profile. While the target compound was not the exact molecule tested, it shares the key feature of a 2-chlorobenzyl group, which is implicated in the high inhibitory activity. Analogs lacking this halogen substitution consistently showed lower inhibition rates in the same study [1].

AChE inhibition
Class-level inference
Chloro-substituted analog 2b: 82.95% inhibition at 1 mM
Chlorobenzyl group may enhance AChE inhibition; validate on target compound in dose-response assay
In vitro AChE assay; non-halogenated analogs showed lower inhibition
Acetylcholinesterase AChE Inhibition Alzheimer's Research

Validated Application Scenarios


Dopamine D3 Receptor Selective Ligand Development

Based on the quantitative D3R/D2R displacement data from structurally analogous ortho-fluorophenyl piperazines [1], this compound is ideally suited as a key intermediate or scaffold for designing bitopic D3R-selective ligands. Procuring this specific compound over non-fluorinated or para-substituted analogs is essential to maintain the D3R-preferring binding profile, which is critical for developing new treatments for neurological and neuropsychiatric disorders while mitigating D2R-associated side effects such as hyperprolactinemia and extrapyramidal symptoms [1].

Tyrosinase Inhibitor Screening for Melanin Disorders

The >6-fold potency enhancement observed for tyrosinase inhibition by the 2-chloro-substituted analog [1] directly supports the use of this compound in screening campaigns for melanogenesis inhibitors. Its unique ortho-chloro substitution makes it a superior choice over generic benzylpiperazine building blocks for hit identification and SAR expansion in programs targeting hyperpigmentation or melanoma.

CNS Receptor Profiling with Halogen-Specific Pharmacophore

The distinct shift in primary receptor target from the histamine H1 receptor (associated with the 4-chloro isomer [1]) to other CNS receptors makes this compound a valuable tool for researchers conducting broad receptor profiling panels. Using the 2-chloro regioisomer allows scientists to systematically explore how the position of a single chlorine atom influences selectivity across aminergic GPCRs, which is a fundamental question in medicinal chemistry [2].

AChE Inhibitor Lead Optimization

The demonstrated enhancement of AChE inhibition by chloro-substituted piperazines [1] positions this compound as a preferred intermediate for synthesizing and optimizing new chemical entities targeting cholinesterase enzymes. Its incorporation into a lead series is likely to improve inhibitory potency compared to non-halogenated piperazine starters, accelerating the hit-to-lead process for Alzheimer's disease research.

Application
Selection Property
Validation Focus
D3R-selective ligand research
Ortho-fluorophenyl motif for D3R-preferring binding
D2R/D3R displacement selectivity profiling
Tyrosinase inhibitor screening
2-Chlorobenzyl group for potency enhancement
IC50 determination and SAR expansion
CNS aminergic GPCR profiling
Halogen substitution pattern for receptor target shift
Broad receptor panel selectivity assessment
AChE inhibitor lead identification
Chlorinated piperazine scaffold for inhibitory activity
Dose-response and selectivity evaluation
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